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Compound of Interest

Compound Name: N-Me-N-Bis(PEG4acid)

Cat. No.: B8024835

An In-Depth Technical Guide to N-Me-N-Bis(PEG4acid): Structure, Properties, and
Applications in Advanced Bioconjugation

Introduction

In the landscape of modern drug development, the precise chemical modification of therapeutic
molecules is a cornerstone of innovation. PEGylation, the covalent attachment of polyethylene
glycol (PEG) chains, stands out as a premier strategy for enhancing the pharmacokinetic and
pharmacodynamic profiles of biomolecules and small drugs.[1][2] This modification can
significantly increase a drug's stability, extend its plasma half-life, reduce immunogenicity, and
improve solubility.[1][3][4]

This guide focuses on a specific, highly versatile tool in the bioconjugation toolkit: N-Me-N-
Bis(PEG4acid). This molecule is a branched, homobifunctional linker composed of a central
methylated nitrogen atom from which two discrete tetraethylene glycol (PEG4) arms extend,
each terminating in a carboxylic acid.[5][6] Its defined structure and dual reactivity make it a
critical component in the synthesis of sophisticated therapeutics, most notably Proteolysis-
Targeting Chimeras (PROTACS) and Antibody-Drug Conjugates (ADCs), where the linker's
properties are paramount to the efficacy of the final construct.[5][6] As a Senior Application
Scientist, this paper will synthesize technical data with field-proven insights to provide
researchers, scientists, and drug development professionals with a comprehensive
understanding of N-Me-N-Bis(PEG4acid)'s structure, properties, and core applications.
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Part 1: Molecular Profile of N-Me-N-Bis(PEG4acid)

A thorough understanding of a linker's molecular characteristics is fundamental to its effective
application. The unique architecture of N-Me-N-Bis(PEG4acid) provides a combination of
hydrophilicity, biocompatibility, and specific reactivity that underpins its utility.

Structure and Nomenclature

N-Me-N-Bis(PEG4acid) is a precisely defined chemical entity, which is critical for ensuring the
homogeneity of the final bioconjugate—a key consideration for regulatory approval.[5]

Systematic Name: 16-methyl-4,7,10,13,19,22,25,28-0ctaoxa-16-azahentriacontanedioic
acid[6]

CAS Number: 2055014-77-0[6]

Molecular Formula: C23HasNO12[6]

Molecular Weight: 527.60 g/mol [6]

Caption: Chemical structure of N-Me-N-Bis(PEG4acid).

Physicochemical Properties

The physical properties of the linker directly influence its handling, reactivity, and, most
importantly, the characteristics of the final conjugate. The PEG chains are the dominant
feature, conferring properties highly desirable in biopharmaceutical development.
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Property Value / Description

Significance Source(s)

Appearance Solid Powder

Facilitates accurate
weighing and handling  [6]
for reaction setup.

Purity Typically 298%

High purity is essential

for reproducible

results and minimizing

side reactions, leading  [6]
to a more

homogeneous final

product.

Soluble in water,

Solubility DMSO. DME

The hydrophilic PEG

chains enhance

aqueous solubility,

which is critical for

reactions in biological [5]
buffers and improves

the properties of
hydrophobic drug
payloads.[3][4][5]

PEG is a well-

. o established
Biocompatibility biocompatible

Reduces the potential
for immunogenicity of
the resulting

[5]

conjugate, a key

polymer. factor for in vivo
applications.[5]
Structure Type Homobifunctional, The defined length [5]

Branched, Discrete
PEG (dPEG®)

ensures batch-to-
batch consistency and
a uniform final
product, unlike
traditional
polydisperse PEGs.

The two identical arms
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allow for dual

conjugation.

Reactivity and Chemical Properties

The synthetic utility of N-Me-N-Bis(PEG4acid) is derived from its two terminal carboxylic acid
groups. These groups are the handles for covalent attachment to biomolecules.

e Functional Groups: The linker possesses two terminal carboxylic acids (-COOH), making it a
homobifunctional crosslinker.[7][8]

» Acidity and Reactivity: The pKa of a terminal aliphatic carboxylic acid is typically in the range
of 4-5.[9] This means the carboxyl groups can be readily deprotonated under neutral to basic
conditions. However, for amide bond formation with primary amines (e.g., lysine residues on
an antibody), the carboxylic acid requires activation.

» Activation Chemistry: The most common method for activating the carboxylic acids is to
convert them into more reactive esters. This is typically achieved using carbodiimide
chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in
combination with N-hydroxysuccinimide (NHS).[5] The EDC activates the carboxyl group,
which then reacts with NHS to form a semi-stable NHS ester. This ester is highly susceptible
to nucleophilic attack by primary amines, resulting in the formation of a stable amide bond
and the release of NHS.[1][2]

Part 2: Core Applications in Drug Development

N-Me-N-Bis(PEG4acid) is not merely a spacer; it is an enabling technology for two of the most
promising modalities in targeted therapy: PROTACs and ADCs.

Application I: Synthesis of Proteolysis-Targeting
Chimeras (PROTACS)

Mechanistic Rationale: PROTACSs are heterobifunctional molecules designed to co-opt the
body's own ubiquitin-proteasome system to destroy specific target proteins.[6][10] They consist
of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined
by a chemical linker.[11] The linker is a critical determinant of a PROTAC's success, as its
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length, flexibility, and chemical nature dictate the ability of the PROTAC to facilitate the
formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[7] N-Me-N-
Bis(PEG4acid) serves as an effective linker scaffold, providing the necessary spacing and
hydrophilicity to improve the overall properties of the PROTAC molecule.[7][12]

Experimental Protocol: Stepwise PROTAC Synthesis

The synthesis of a PROTAC using a homobifunctional linker like N-Me-N-Bis(PEG4acid)

requires a controlled, sequential approach to ensure the correct ligands are attached. This
protocol outlines a general, two-step amide coupling process for conjugating two different

amine-containing ligands.

Causality Statement: A stepwise approach is mandatory because adding both amine-containing
ligands simultaneously to the bifunctional linker would result in a statistical mixture of undesired
homodimers and only a small amount of the desired heterobifunctional PROTAC.

e First Amide Coupling: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0 equivalent) and the first
amine-containing ligand (e.g., E3 Ligase Ligand-NHz, 1.1 equivalents) in anhydrous
dimethylformamide (DMF). Rationale: Anhydrous conditions are critical to prevent hydrolysis
of activated intermediates. b. Add a peptide coupling reagent (e.g., HATU, 1.1 equivalents)
and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents).
Rationale: HATU activates one of the carboxylic acids, and DIPEA scavenges the resulting
acid byproduct, driving the reaction forward. c. Stir the reaction at room temperature for 2-4
hours, monitoring progress by LC-MS. d. Upon completion, purify the mono-conjugated
intermediate using reverse-phase HPLC. This step is crucial for removing unreacted starting
materials and any di-substituted byproducts.

o Second Amide Coupling: a. Dissolve the purified mono-conjugate (1.0 equivalent) and the
second amine-containing ligand (e.g., POI Ligand-NHz, 1.2 equivalents) in anhydrous DMF.
b. Repeat the activation step by adding HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
c. Stir the reaction at room temperature for 2-4 hours, again monitoring by LC-MS.

» Final Purification & Verification: a. Purify the final PROTAC molecule by preparative RP-
HPLC to achieve high purity. b. Verify the identity and purity of the final product using
analytical LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
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Caption: Workflow for stepwise synthesis of a PROTAC.
Quantitative Data Summary for PROTAC Synthesis

The following table provides illustrative parameters for a typical PROTAC synthesis. Actual
values are highly dependent on the specific ligands.[5]

Parameter Typical Value Purpose

Drives the reaction to

Ligand Molar Excess 1.1-15eq. )
completion.
) Ensures efficient activation of
Coupling Reagent (HATU) 1.1-15eq. ] ]
the carboxylic acid.
Neutralizes acid byproducts
Base (DIPEA) 2.0-3.0eq. without competing in the
reaction.
Varies based on ligand
Reaction Time 2 - 6 hours reactivity; monitored by LC-
MS.
Reflects the efficiency of the
Typical Yield (per step) 50 - 80% coupling and purification

processes.

Application Il: Development of Antibody-Drug
Conjugates (ADCs)

Mechanistic Rationale: ADCs are a powerful class of cancer therapeutics that combine the
specificity of a monoclonal antibody with the potency of a cytotoxic drug.[13] The linker that
connects the antibody and payload is critical to the ADC's stability in circulation and its ability to
release the payload at the target site.[14] PEG linkers like N-Me-N-Bis(PEG4acid) are used to
improve the hydrophilicity of the overall ADC, which can be beneficial when working with
hydrophobic payloads, potentially reducing aggregation and improving pharmacokinetics.[5][15]
Given its structure, N-Me-N-Bis(PEG4acid) is suited to cross-link two amine-containing
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molecules, such as an amine-functionalized payload to the primary amine of a lysine residue
on the antibody surface.

Experimental Protocol: ADC Synthesis via Lysine Conjugation

This protocol describes a common method for conjugating a payload to an antibody via
surface-exposed lysine residues using N-Me-N-Bis(PEG4acid). This process results in a
heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARS).

Causality Statement: This protocol is a two-part process where the linker is first loaded with the
payload before being conjugated to the antibody. This is often preferred to prevent modification
of the payload by the harsh conditions that might be needed for antibody conjugation or vice-
versa.

» Activation of Linker & Payload Conjugation: a. Dissolve N-Me-N-Bis(PEG4acid) (1.0
equivalent) in an anhydrous organic solvent (e.g., DMSO or DMF). b. Add EDC (1.5
equivalents) and NHS (2.0 equivalents) to the solution. Incubate for 15-30 minutes at room
temperature. Rationale: This in-situ activation generates the mono-NHS ester of the linker. c.
Add an amine-containing drug payload (1.0-1.2 equivalents) to the activated linker solution.
Incubate for 2-4 hours. Rationale: The payload's amine attacks the NHS ester, forming a
stable amide bond. Using a slight excess of payload can drive the reaction, but purification is
key. d. Purify the linker-payload conjugate via HPLC to remove unreacted components.

e Antibody Conjugation: a. Prepare the antibody in a suitable reaction buffer (e.g., PBS, pH
7.4-8.0). The buffer must be free of primary amines like Tris. Rationale: Amine-free buffers
prevent competition with the target lysine residues. b. Activate the remaining carboxylic acid
on the purified linker-payload conjugate using EDC/NHS as described in step 1b. c. Add the
activated linker-payload complex to the antibody solution. A typical starting point is a 5 to 20-
fold molar excess of linker-payload to antibody. d. Incubate at room temperature for 1-2
hours or at 4°C overnight. Rationale: The reaction is often performed at cooler temperatures
for longer durations to protect the stability of the antibody. e. Quench the reaction by adding
an excess of a primary amine solution (e.g., Tris buffer or lysine) to consume any remaining
active NHS esters.

 Purification and Characterization: a. Remove unreacted linker-payload complex and other
reagents by purifying the ADC, typically using Size Exclusion Chromatography (SEC) or
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Tangential Flow Filtration (TFF). b. Characterize the final ADC to determine DAR,

aggregation levels, and integrity.
Caption: Workflow for ADC synthesis via lysine conjugation.
Quantitative Data Summary for ADC Synthesis & Characterization

The following table presents illustrative data for ADC synthesis.[5] Optimization is required for

each specific antibody and payload.

Parameter Typical Value | Method Purpose

Influences the final average

Linker-Payload:Antibody Ratio 5:1 to 20:1 molar excess ) ]
Drug-to-Antibody Ratio (DAR).

A balance between preventing

Antibody Concentration 2-10 mg/mL aggregation and ensuring

efficient reaction.

Characterization

Measures the average number
Average DAR 2 - 4 (via HIC/MS) of drug molecules per

antibody.

High aggregation can lead to
Aggregation Level < 5% (via SEC) immunogenicity and poor

efficacy.

Confirms the covalent
Conjugate Integrity SDS-PAGE attachment of the drug-linker

to the antibody.

Part 3: Self-Validating Systems & Characterization

The synthesis of a bioconjugate is incomplete without rigorous analytical characterization. This
step serves as a self-validating system, confirming the success of the conjugation, the purity of
the product, and the key properties that will influence its biological activity.
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e Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique used
during synthesis to monitor reaction progress and confirm the molecular weight of
intermediates and the final product.

o High-Performance Liquid Chromatography (HPLC): Used in both analytical and preparative
formats. Analytical HPLC (e.g., Reverse-Phase or Size Exclusion) is used to assess purity
and aggregation, while preparative HPLC is used to purify the products at each step.[5]

o Hydrophobic Interaction Chromatography (HIC): A key method for determining the drug-to-
antibody ratio (DAR) distribution in ADCs produced via lysine conjugation.

o SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A simple, effective way to visually
confirm that the linker and payload have been successfully conjugated to a protein or
antibody, as it will show an increase in molecular weight (a "band shift").[5]

Conclusion

N-Me-N-Bis(PEG4acid) is a powerful and versatile homobifunctional linker that offers
significant advantages for the development of advanced therapeutics. Its branched structure,
combined with the hydrophilic and biocompatible nature of its discrete PEG arms, provides a
scaffold that can improve the solubility, stability, and pharmacokinetic properties of complex
bioconjugates.[3][5] Its well-defined length ensures the production of homogeneous materials
essential for clinical development.[5] The terminal carboxylic acid groups, amenable to robust
and well-established activation chemistry, allow for reliable conjugation to amine-containing
molecules.

As demonstrated, N-Me-N-Bis(PEG4acid) is a key enabler in the modular, stepwise synthesis
of PROTACs and can be effectively employed in the construction of ADCs. By understanding
its fundamental chemical properties and applying the validated protocols described herein,
researchers and drug developers can leverage this reagent to build next-generation targeted
therapies with potentially improved efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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